molecular formula C15H15N3O B10923551 (3-cyclopropyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone

(3-cyclopropyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B10923551
M. Wt: 253.30 g/mol
InChI Key: SGCPUPVOPFEJKK-UHFFFAOYSA-N
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Description

(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features both a pyrazole and an indole moiety. The presence of these two heterocyclic structures makes it a compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves the formation of the pyrazole and indole rings separately, followed by their coupling. One common method involves the reaction of 3-amino-5-cyclopropyl-1H-pyrazole with an appropriate indole derivative under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The pyrazole ring can also interact with enzymes and proteins, influencing their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is unique due to the combination of the pyrazole and indole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H15N3O/c19-15(13-9-12(16-17-13)10-5-6-10)18-8-7-11-3-1-2-4-14(11)18/h1-4,9-10H,5-8H2,(H,16,17)

InChI Key

SGCPUPVOPFEJKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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